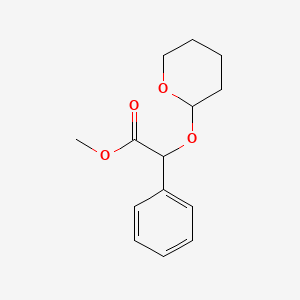![molecular formula C7H7ClN4 B10798063 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798063.png)
5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-322 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its high stability and effectiveness in specific environments, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of OSM-S-322 involves specific synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that ensure its purity and stability. Industrial production methods often involve large-scale synthesis using advanced equipment to maintain consistency and quality. The substrates should be properly prepared and free from contamination, laitance, and loose material. Thoroughly saturate the substrate with water at least 2 – 3 hours prior to pouring the grout. All free water ponding should be blown out of the void just before pouring the grout .
Chemical Reactions Analysis
OSM-S-322 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts and controlled environments to ensure the desired outcomes. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include stable and effective compounds that can be used in further applications .
Scientific Research Applications
OSM-S-322 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to produce desired compounds. In biology, it has been studied for its potential effects on cellular processes and its ability to interact with specific proteins and enzymes. In medicine, OSM-S-322 is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the production of high-quality materials and products due to its stability and effectiveness .
Mechanism of Action
The mechanism of action of OSM-S-322 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby influencing their activity and leading to desired outcomes. The molecular targets and pathways involved in its mechanism of action are still being studied, but initial research suggests that it has a significant impact on various biological processes .
Comparison with Similar Compounds
When compared to similar compounds, OSM-S-322 stands out due to its unique properties and effectiveness. Similar compounds include OSM-S-31 and other related molecules that share some structural similarities. OSM-S-322 is unique in its stability and ability to perform effectively in specific environments, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C7H7ClN4/c1-2-6-10-11-7-4-9-3-5(8)12(6)7/h3-4H,2H2,1H3 |
InChI Key |
ABRDHKGOZVLFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C(=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethylsulfinyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797980.png)
![5-(3-Cuban-1-ylpropoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797986.png)
![5-Benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797990.png)

![2-Methyl-1-[[3-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]propan-2-ol](/img/structure/B10797993.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(1-phenyltriazol-4-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797995.png)
![3-(2,3-Dichlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797996.png)

![5-Chloro-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798025.png)
![3-(1,3-Benzodioxol-5-yl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798039.png)

![Ethyl 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carboxylate](/img/structure/B10798059.png)
![5-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798067.png)
![6-chloro-N-[(Z)-pyridin-4-ylmethylideneamino]pyrazin-2-amine](/img/structure/B10798070.png)
